molecular formula C13H18N2O2 B8135005 Benzyl ((3-methylazetidin-3-yl)methyl)carbamate

Benzyl ((3-methylazetidin-3-yl)methyl)carbamate

Cat. No.: B8135005
M. Wt: 234.29 g/mol
InChI Key: RNOCLBYYXWVXSC-UHFFFAOYSA-N
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Description

Benzyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes a benzyl group, a methylazetidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydride

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-methylazetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl ((3-methylazetidin-3-yl)methyl)amine.

Scientific Research Applications

Benzyl ((3-methylazetidin-3-yl)methyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the methylazetidine ring.

    tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.

    Phenyl carbamate: Features a phenyl group in place of the benzyl group.

Uniqueness

Benzyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its combination of a benzyl group, a methylazetidine ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates.

Properties

IUPAC Name

benzyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(8-14-9-13)10-15-12(16)17-7-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCLBYYXWVXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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